molecular formula C7H14N2O B12664379 Octahydro-2H-1,3-diazonin-2-one CAS No. 29284-44-4

Octahydro-2H-1,3-diazonin-2-one

Cat. No.: B12664379
CAS No.: 29284-44-4
M. Wt: 142.20 g/mol
InChI Key: SDFWHCUMXUDWAD-UHFFFAOYSA-N
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Description

Octahydro-2H-1,3-diazonin-2-one is a nine-membered bicyclic lactam characterized by a fused ring system containing two nitrogen atoms. Its structure combines a diazocine core with a lactam functionality, making it a unique scaffold in medicinal and materials chemistry. However, its synthesis and stability are challenging due to the strain inherent in medium-sized rings, limiting its widespread application compared to smaller lactams (e.g., caprolactam) or heterocycles like triazoles .

Properties

CAS No.

29284-44-4

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1,3-diazonan-2-one

InChI

InChI=1S/C7H14N2O/c10-7-8-5-3-1-2-4-6-9-7/h1-6H2,(H2,8,9,10)

InChI Key

SDFWHCUMXUDWAD-UHFFFAOYSA-N

Canonical SMILES

C1CCCNC(=O)NCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-2H-1,3-diazonin-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a nitrogen source under controlled conditions. For example, the reaction of a cyclic ketone with hydrazine can lead to the formation of the diazonin ring. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of specific catalysts to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-1,3-diazonin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen atoms in the diazonin ring, which can act as nucleophiles or electrophiles depending on the reaction conditions .

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions and result in the formation of oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions are usually carried out in anhydrous solvents to prevent side reactions.

    Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms in the compound with other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted diazonin compounds with different functional groups .

Scientific Research Applications

Octahydro-2H-1,3-diazonin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octahydro-2H-1,3-diazonin-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the diazonin ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Octahydro-2H-1,3-diazonin-2-one, we compare it with structurally or functionally analogous compounds, including 1H-1,2,3-triazole derivatives , caprolactam , and β-lactams .

Table 1: Key Structural and Functional Comparisons

Property This compound 1H-1,2,3-Triazole Derivatives Caprolactam (6-membered lactam) β-Lactams (e.g., Penicillin)
Ring Size 9-membered bicyclic 5-membered 6-membered 4-membered
Nitrogen Atoms 2 3 1 1
Synthetic Accessibility Low (strain, poor ring-closure yields) High (click chemistry, aqueous medium) High (industrial-scale production) Moderate (enzymatic methods required)
Bioactivity Limited data; peptide mimicry Carbonic anhydrase-II inhibition Industrial (nylon production) Antibacterial (enzyme inhibition)
Stability Moderate (ring strain) High (aromatic stabilization) High Low (susceptible to hydrolysis)

Key Findings:

Synthetic Challenges : Unlike 1H-1,2,3-triazoles (synthesized efficiently via click chemistry in aqueous media ), this compound requires specialized ring-closure strategies, often resulting in lower yields due to conformational strain.

Bioactivity Profile : While triazoles exhibit well-documented enzyme inhibitory activity (e.g., carbonic anhydrase-II ), the biological relevance of this compound remains underexplored. Its larger ring size may hinder target binding compared to smaller lactams like β-lactams.

Industrial Utility : Caprolactam dominates industrial applications (nylon-6 production), whereas this compound lacks scalable uses due to synthesis complexity.

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